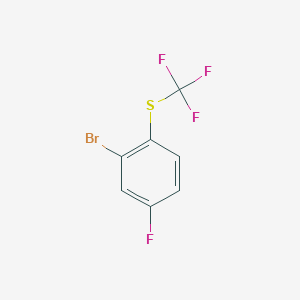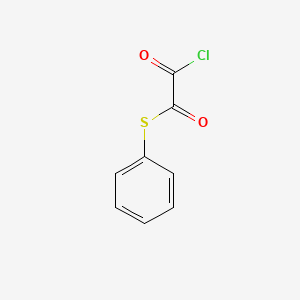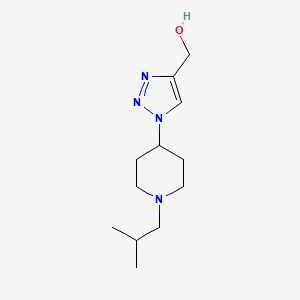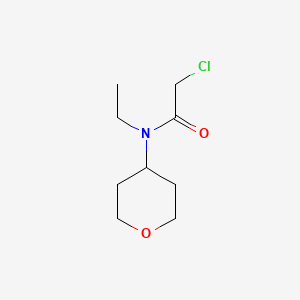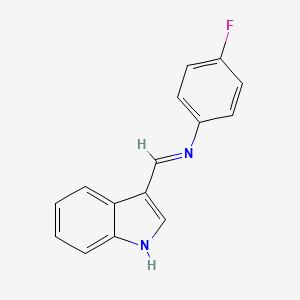
3-(N-p-Fluorophenylformimidoyl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-p-Fluorophenylformimidoyl)indole is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions . For the specific synthesis of 3-(N-p-Fluorophenylformimidoyl)indole, the following steps can be employed:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where an aryl hydrazone reacts with a ketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the indole core.
Addition of the Formimidoyl Group: The formimidoyl group can be added using a formylation reaction, where a formylating agent reacts with the indole core to introduce the formimidoyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(N-p-Fluorophenylformimidoyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes and interactions with biomolecules.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials, such as polymers or dyes, with specific properties.
作用机制
The mechanism of action of 3-(N-p-Fluorophenylformimidoyl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
Indole-3-carbinol: A naturally occurring indole derivative with anticancer and antioxidant properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: An indole derivative with neuroprotective and antioxidant effects.
Uniqueness
3-(N-p-Fluorophenylformimidoyl)indole is unique due to its specific structural features, including the fluorophenyl and formimidoyl groups. These modifications may confer distinct biological activities and properties compared to other indole derivatives. The presence of the fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets .
属性
CAS 编号 |
22394-32-7 |
|---|---|
分子式 |
C15H11FN2 |
分子量 |
238.26 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H11FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H |
InChI 键 |
QCFXPMWONHBKIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
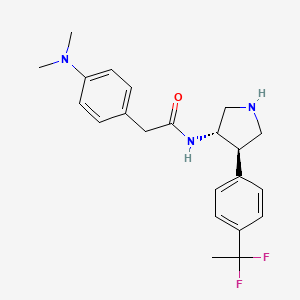
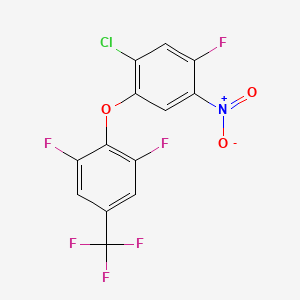
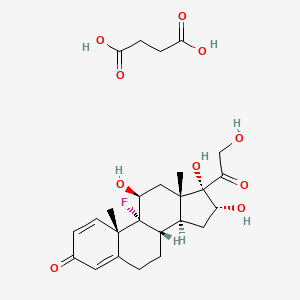
![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
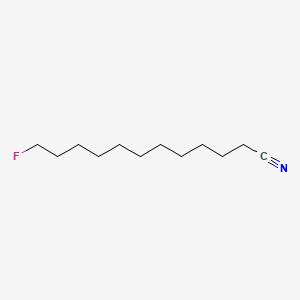
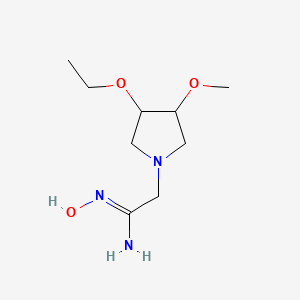
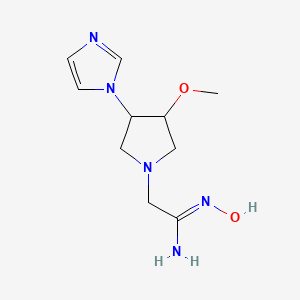
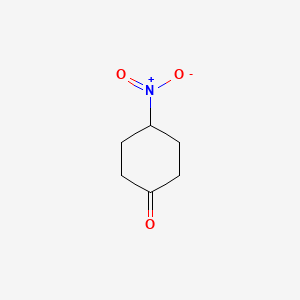
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
